4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine
Overview
Description
4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine is a complex organic compound that features a combination of triazole, pyrazole, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine typically involves multiple steps, starting from the preparation of the individual ring systems and their subsequent coupling. The pyrazole and piperidine rings are synthesized separately and then linked through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and other steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Pyrazole derivatives: Widely studied for their pharmacological potential, including anti-inflammatory and analgesic effects.
Piperidine derivatives: Commonly used in medicinal chemistry for their diverse biological activities.
Uniqueness
4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine is unique due to its combination of three different ring systems, each contributing to its overall properties and potential applications. This structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-[4-[(2,2-dimethylpyrrolidin-1-yl)methyl]triazol-1-yl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7/c1-15-11-16(21-20-15)12-24-9-5-18(6-10-24)26-14-17(22-23-26)13-25-8-4-7-19(25,2)3/h11,14,18H,4-10,12-13H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDAFMNHJGGSPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCC(CC2)N3C=C(N=N3)CN4CCCC4(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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